molecular formula C15H14N4O3S B2939104 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 952986-69-5

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2939104
M. Wt: 330.36
InChI Key: LERMVSASOAMXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoxazole family and has a unique chemical structure that makes it an interesting candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

Research has highlighted the synthesis of thiadiazole derivatives, which include molecules structurally related to the requested compound. These studies provide foundational knowledge on the chemical reactions and processes necessary for creating complex molecules, including acetamides and thiadiazoles, which are crucial for developing new drugs and materials. For example, the practical preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain component of fourth-generation cephem antibiotics, showcases intricate synthetic routes starting from aminoisoxazoles through skeletal rearrangement processes (Tatsuta et al., 1994).

Biological Activities

A range of thiadiazole derivatives, including those with acetamide groups, have been synthesized and evaluated for their biological activities. Such research endeavors aim to discover novel compounds with potential therapeutic applications. For instance, novel 1,2,3-thiadiazole derivatives containing oxime ether have shown some fungicidal activity, indicating the potential of these molecules in developing new fungicides (Dong et al., 2008). Similarly, structure-activity relationship studies of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists provide insights into designing molecules for targeting specific receptors involved in various diseases (Jung et al., 2004).

Anticancer Potential

The synthesis and in-vitro cytotoxicity evaluation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives as potential anticancer agents highlight the significance of these molecules in cancer research. Although the compounds tested did not exhibit superior activity compared to the reference drug, doxorubicin, certain derivatives showed notable cytotoxic activity against specific cancer cell lines, underscoring the importance of continued research in this area (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-17-18-15(23-9)16-14(20)8-11-7-13(22-19-11)10-4-3-5-12(6-10)21-2/h3-7H,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERMVSASOAMXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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